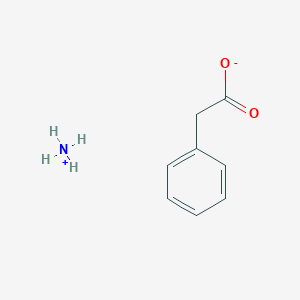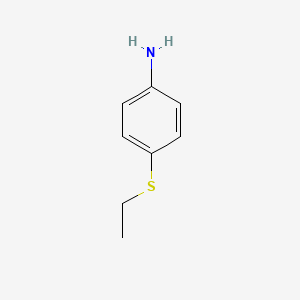
苯乙酸铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, ammonium salt, also known as ammonium phenylacetate, is an organic compound with the molecular formula C(_8)H(_8)O(_2)·NH(_3). It is a derivative of benzeneacetic acid, where the carboxylic acid group is neutralized by ammonium. This compound is notable for its applications in various fields, including pharmaceuticals and industrial chemistry.
科学研究应用
Benzeneacetic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is employed in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood.
作用机制
Target of Action
Benzeneacetic acid, ammonium salt, belongs to the class of compounds known as quaternary ammonium salts (QASs) . These compounds are widely used due to their excellent antibacterial activity . The primary targets of QASs are usually bacterial cells, where they disrupt the cell membrane, leading to cell death .
Mode of Action
The mode of action of QASs, including Benzeneacetic acid, ammonium salt, involves interaction with the bacterial cell membrane. This interaction disrupts the integrity of the cell membrane, leading to leakage of cell contents and ultimately cell death . .
Biochemical Pathways
Qass are known to disrupt bacterial cell membranes, which can affect numerous biochemical pathways within the bacterial cell
Pharmacokinetics
A related compound, diclofenac 2-[(2,6-dichlorophenyl)amino] benzeneacetic acid monopotassium salt, is known to be a nonsteroidal potent anti-inflammatory agent . Its pharmacokinetics may provide some insights into the potential ADME properties of Benzeneacetic acid, ammonium salt.
Result of Action
The primary result of the action of Benzeneacetic acid, ammonium salt is the disruption of bacterial cell membranes, leading to cell death . In a study, Benzeneacetic acid was found to attenuate silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that Benzeneacetic acid, ammonium salt may have potential applications in mitigating certain pathological conditions.
Action Environment
The action of Benzeneacetic acid, ammonium salt, like other QASs, can be influenced by environmental factors such as pH, temperature, and ion presence These factors can affect the stability of the compound and its antimicrobial efficacy
生化分析
Biochemical Properties
Benzeneacetic acid, ammonium salt, like other ammonium salts, can act as a weak base . It can accept a proton from water to form substituted ammonium ions and hydroxide ions This property allows it to participate in various biochemical reactions
Cellular Effects
One study has shown that benzeneacetic acid can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that Benzeneacetic acid, ammonium salt may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quaternary ammonium salts, which are structurally similar to Benzeneacetic acid, ammonium salt, can undergo various reactions such as rearrangement-cleavage reaction
Temporal Effects in Laboratory Settings
It is known that quaternary ammonium salts can undergo reactions in an alkaline medium or when heated at 140-145°C .
Dosage Effects in Animal Models
It is known that ammonium salts at dosages of 0.3–0.5 g/kg may be toxic in all species and ages of farm animals; dosages ≥1.5 g/kg usually are fatal .
Metabolic Pathways
One study has shown that benzeneacetic acid, a key regulation metabolite in the phenylalanine metabolic pathway, can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells .
Transport and Distribution
It is known that sodium phenylacetate and sodium benzoate, which are metabolized forms of benzeneacetic acid, are metabolized and excreted by the kidneys .
Subcellular Localization
It is known that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .
准备方法
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, ammonium salt can be synthesized through the neutralization of benzeneacetic acid with ammonium hydroxide. The reaction typically involves dissolving benzeneacetic acid in water and gradually adding ammonium hydroxide until the pH reaches neutrality. The solution is then evaporated to yield the ammonium salt.
Industrial Production Methods: On an industrial scale, the production of benzeneacetic acid, ammonium salt involves similar neutralization processes but with more controlled conditions to ensure purity and yield. The reaction is often carried out in large reactors with precise temperature and pH control to optimize the formation of the ammonium salt.
Types of Reactions:
Oxidation: Benzeneacetic acid, ammonium salt can undergo oxidation reactions, typically forming benzeneacetic acid derivatives or further oxidized products.
Reduction: Reduction reactions are less common but can lead to the formation of benzyl alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) can be used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are often employed under acidic conditions.
Major Products:
Oxidation: Benzeneacetic acid derivatives or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Halogenated or nitrated benzeneacetic acid derivatives.
属性
CAS 编号 |
7188-16-1 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
azane;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.H3N/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);1H3 |
InChI 键 |
PQILKFQDIYPBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[NH4+] |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)O.N |
Key on ui other cas no. |
7188-16-1 |
相关CAS编号 |
103-82-2 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)


